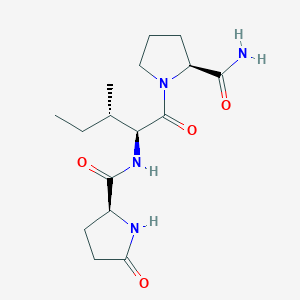

5-Oxo-L-prolyl-L-isoleucyl-L-prolinamide

Description

Overview of 5-Oxo-L-prolyl-L-isoleucyl-L-prolinamide within the Context of Bioactive Peptides and Amides

This compound is a tripeptide, a molecule consisting of three amino acids linked by peptide bonds. It belongs to the expansive category of bioactive peptides, which are specific protein fragments that have a positive impact on bodily functions and may influence health. researchgate.net These peptides can be released from dietary proteins through processes like enzymatic hydrolysis during digestion or food fermentation. researchgate.net

The structure of this compound is characterized by three key features:

An N-terminal 5-Oxo-L-proline (pyroglutamic acid) residue.

A central L-isoleucine residue.

A C-terminal L-prolinamide residue, where the typical carboxyl group of proline is replaced by a carboxamide group.

The presence of the N-terminal pyroglutamic acid and the C-terminal amide are common modifications in naturally occurring peptides. These modifications are significant because they can protect the peptide from degradation by enzymes in the body, such as aminopeptidases and carboxypeptidases, thereby increasing its stability and potential bioavailability. researchgate.net The hydrophobic γ-lactam ring of the pyroglutamyl residue is thought to be a key factor in enhancing this stability against gastrointestinal proteases. researchgate.netsciopen.com

Significance of Pyroglutamic Acid (5-Oxo-L-proline) in Peptide Biology and Chemistry

Pyroglutamic acid (pGlu) is a derivative of glutamic acid or glutamine where the free amino group cyclizes to form a lactam. thieme-connect.deijmrhs.com This cyclization can occur spontaneously or be catalyzed by enzymes like glutaminyl cyclase. sciopen.comthieme-connect.de The presence of pGlu at the N-terminus of a peptide chain is of considerable biological and chemical importance.

Biological Significance:

Enhanced Stability: The primary role of the pGlu residue is to confer resistance to degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus of proteins and peptides. thieme-connect.de This stability is crucial for many peptide hormones and signaling molecules to exert their effects.

Natural Occurrence: Pyroglutamic acid is the N-terminal residue of numerous biologically active peptides and hormones. thieme-connect.de Notable examples include Thyrotropin-releasing hormone (TRH), Gastrin, and Luteinizing-hormone-releasing hormone (LHRH). thieme-connect.degoogle.com

Pharmacological Activity: Peptides containing pyroglutamic acid have been associated with a range of health-promoting properties, including anti-inflammatory, hepatoprotective, and antidepressant activities. researchgate.netsciopen.com Food-derived pyroglutamyl peptides have demonstrated antidepressant and anxiolytic-like effects in animal studies. ijmrhs.comijmrhs.com Furthermore, pyroglutamic acid itself can cross the blood-brain barrier and has been investigated for its potential to improve cognitive function. thieme-connect.deijmrhs.com

Chemical Significance:

Synthesis and Analysis: The synthesis of pyroglutamyl peptides can be achieved either by cyclization of glutamine/glutamic acid precursors or by directly coupling protected pyroglutamic acid to a peptide chain. thieme-connect.de Analytically, the pGlu residue poses a challenge for sequencing techniques like Edman degradation, which requires a free N-terminal amino group. Therefore, enzymatic cleavage with pyroglutamyl peptidases is often necessary before sequencing can be performed. thieme-connect.denih.gov

The following table details several known pyroglutamyl peptides and their observed biological activities.

| Peptide Name | Amino Acid Sequence | Reported Biological Activity/Significance |

| Thyrotropin-releasing hormone (TRH) | pGlu-His-Pro-NH2 | Hormone that stimulates the release of TSH and prolactin from the anterior pituitary. google.com |

| Luteinizing hormone-releasing hormone (LHRH) | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | Hormone that triggers the release of luteinizing hormone and follicle-stimulating hormone. thieme-connect.de |

| Neurotensin | pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu | Neuropeptide involved in the regulation of dopamine pathways and has analgesic and hypothermic effects. google.com |

| Pyroglutamyl-Leucine | pGlu-Leu | Found in fermented foods; reported to attenuate hepatitis and colitis in animal models. nih.gov |

| Pyroglutamyl-Valine | pGlu-Val | Demonstrated antidepressant-like and analgesic effects in mouse models. ijmrhs.com |

Historical Development and Emerging Research Directions for this compound Studies

While specific research on this compound is not extensively documented, the historical development and future trajectory of research on pyroglutamyl peptides provide a clear context for its potential study.

Historical Development: The history of pyroglutamyl peptides is intrinsically linked to the study of natural hormones. Pyroglutamic acid was first discovered in 1882. thieme-connect.de Its significance in peptide chemistry became apparent in the mid-20th century with the structural elucidation of key hormones. The identification of pGlu as the N-terminal residue of TRH in the 1960s was a landmark achievement, marking the first hypothalamic-releasing hormone to be sequenced and synthesized. This discovery spurred interest in peptides with modified termini and their physiological roles. google.com Subsequent research identified pGlu in a wide array of peptides from various sources, including amphibian skin and snake venom, many of which exhibited potent vasoactive properties. google.com

Emerging Research Directions: Current and future research on pyroglutamyl peptides, which would encompass compounds like this compound, is focused on several key areas:

Nutraceutical and Functional Foods: There is growing interest in identifying pyroglutamyl peptides from natural food sources, such as fermented products and protein hydrolysates. researchgate.netnih.gov Research is aimed at understanding how these peptides contribute to the health benefits of certain foods, with a focus on their anti-inflammatory and gut microbiota-modulating effects. nih.gov

Pharmacological Applications: The inherent stability of pyroglutamyl peptides makes them attractive candidates for therapeutic development. nih.gov Research is exploring their potential as treatments for central nervous system disorders, given their ability to cross the blood-brain barrier and exert antidepressant and anxiolytic effects. ijmrhs.com The design and synthesis of novel pyroglutamyl peptide analogues with enhanced activity and specificity is an active area of investigation. nih.gov

Analytical and Synthetic Methodology: Advances in analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are enabling more sensitive and accurate detection and quantification of pyroglutamyl peptides in complex biological samples. researchgate.net Concurrently, refinements in peptide synthesis, including solid-phase peptide synthesis (SPPS), facilitate the creation of novel pyroglutamyl compounds for biological evaluation. nih.gov

Enzymology and Metabolism: The study of enzymes involved in the formation and degradation of pyroglutamyl peptides, such as pyroglutamyl peptidases, is another emerging field. nih.gov Understanding the roles of these enzymes is crucial for elucidating the lifecycle and regulatory functions of these peptides in vivo, which may present new targets for diagnosing and treating inflammatory conditions. nih.gov

Future studies on this compound would likely follow these trends, investigating its potential natural sources, biological activities (particularly in neurological or inflammatory contexts), and mechanisms of action.

Structure

3D Structure

Properties

CAS No. |

78058-11-4 |

|---|---|

Molecular Formula |

C16H26N4O4 |

Molecular Weight |

338.40 g/mol |

IUPAC Name |

(2S)-N-[(2S,3S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C16H26N4O4/c1-3-9(2)13(19-15(23)10-6-7-12(21)18-10)16(24)20-8-4-5-11(20)14(17)22/h9-11,13H,3-8H2,1-2H3,(H2,17,22)(H,18,21)(H,19,23)/t9-,10-,11-,13-/m0/s1 |

InChI Key |

OESXWPUEEBLIFH-ZPFDUUQYSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@@H]2CCC(=O)N2 |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N)NC(=O)C2CCC(=O)N2 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of 5 Oxo L Prolyl L Isoleucyl L Prolinamide

Methodologies for the Chemical Synthesis of 5-Oxo-L-prolyl-L-isoleucyl-L-prolinamide

The chemical synthesis of this compound can be achieved through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Each approach offers distinct advantages and is accompanied by its own set of challenges, particularly concerning the incorporation of the N-terminal pyroglutamyl residue.

Solid-Phase Peptide Synthesis (SPPS) Approaches and Optimization

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, offering significant advantages in terms of efficiency and purification of the final product. The general principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.

The synthesis of this compound via SPPS can be approached in two main ways regarding the introduction of the pyroglutamyl residue:

Direct Coupling of Pyroglutamic Acid: This is the most straightforward method, where N-protected pyroglutamic acid is coupled to the N-terminus of the resin-bound isoleucyl-prolinamide dipeptide. This approach avoids the potential for side reactions associated with the cyclization of glutamine.

N-terminal Glutamine Cyclization: In this strategy, a glutamine (Gln) residue is incorporated at the N-terminus of the peptide. The cyclization to form the pyroglutamyl residue can occur either spontaneously or be induced under specific conditions, often during the cleavage of the peptide from the resin or through post-synthetic modification. While this mimics the biological formation of pGlu, it can sometimes lead to incomplete conversion and the formation of side products.

Optimization of SPPS for Pyroglutamyl Peptides:

Several factors need to be considered to optimize the SPPS of pyroglutamyl peptides to ensure high yield and purity.

| Parameter | Optimization Strategy | Rationale |

| Resin Choice | Rink Amide resin is a common choice for the synthesis of peptide amides. | The linker attached to the resin determines the C-terminal functional group of the final peptide. |

| Coupling Reagents | The use of efficient coupling reagents such as HBTU, HATU, or DIC/HOBt is crucial for ensuring complete and rapid amide bond formation. | Incomplete coupling can lead to deletion sequences, which are difficult to separate from the desired product. |

| Protecting Groups | The use of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is prevalent. Side-chain protecting groups for isoleucine are generally not required, but appropriate protection for other residues in more complex analogs is necessary. | Orthogonal protecting groups allow for the selective deprotection of the N-terminus for chain elongation while side chains remain protected. |

| Deprotection Conditions | Careful control of the deprotection steps, typically using piperidine (B6355638) in DMF to remove the Fmoc group, is necessary to prevent side reactions. | Over-exposure to the basic deprotection conditions can lead to side reactions such as racemization. |

| Cleavage and Deprotection | A final cleavage step using a strong acid, such as trifluoroacetic acid (TFA) with scavengers, releases the peptide from the resin and removes any remaining side-chain protecting groups. | The cleavage cocktail must be optimized to prevent degradation of the peptide. |

For sequences prone to aggregation, such as those containing hydrophobic residues like isoleucine, specialized strategies may be employed. These can include the use of pseudoproline dipeptides to disrupt secondary structure formation during synthesis or the incorporation of solubilizing tags.

Solution-Phase Peptide Synthesis Considerations

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS) remains a viable, and sometimes advantageous, alternative, particularly for large-scale production. In this approach, the peptide is synthesized in a homogenous solution, and purification is performed after each coupling step.

The synthesis of this compound in solution would typically involve the stepwise coupling of protected amino acid derivatives. The pyroglutamyl moiety can be introduced by coupling protected pyroglutamic acid to the N-terminus of the isoleucyl-prolinamide dipeptide.

Challenges in Solution-Phase Synthesis:

| Challenge | Mitigation Strategy |

| Purification | Purification after each step can be time-consuming and may lead to product loss. Crystallization or extraction are common purification methods. |

| Solubility | The growing peptide chain may become insoluble in the reaction solvent, complicating the reaction and purification. |

| Racemization | The risk of racemization during coupling can be higher in solution-phase synthesis, requiring careful selection of coupling reagents and conditions. The use of additives like HOBt can help to suppress racemization. |

Synthesis and Characterization of Analogs and Derivatives of this compound

The generation of analogs and derivatives of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships and to develop compounds with improved properties.

Generation of Pyroglutamyl Peptide Libraries

Combinatorial chemistry provides a powerful tool for the rapid synthesis of a large number of related compounds, known as a library. acs.org The generation of pyroglutamyl peptide libraries allows for the systematic exploration of the chemical space around the parent molecule.

The "split-and-mix" synthesis method is a common approach for creating one-bead-one-compound peptide libraries on a solid support. thieme-connect.de In the context of this compound, a library could be generated by varying the amino acid at the isoleucine or proline positions. For example, a library could be synthesized with the general structure pGlu-Xaa-Pro-NH2, where Xaa represents a variety of natural or non-canonical amino acids.

Incorporation of Non-Canonical Amino Acids and Peptidomimetics

To further enhance the properties of this compound, non-canonical amino acids or peptidomimetic scaffolds can be incorporated.

Non-Canonical Amino Acids: These are amino acids that are not among the 20 proteinogenic amino acids. Their incorporation can introduce novel functionalities, alter the peptide's conformation, and improve its stability. dergipark.org.tr For instance, replacing L-isoleucine with a more sterically hindered or a more hydrophobic non-canonical amino acid could influence its interaction with biological targets. The synthesis of such analogs would typically follow standard SPPS protocols, with the non-canonical amino acid being introduced as a protected building block.

Peptidomimetics: These are compounds that mimic the structure and function of peptides but have a modified backbone. nih.gov The goal of designing peptidomimetics is often to overcome the limitations of natural peptides, such as poor oral bioavailability and rapid degradation. For this compound, a peptidomimetic approach could involve replacing one or more of the amide bonds with a more stable linkage, such as an ester or an alkene.

Chemoenzymatic Synthesis of Pyroglutamyl Peptides

Chemoenzymatic peptide synthesis (CEPS) combines the advantages of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. internationalscholarsjournals.comnih.govnih.gov This approach can be particularly useful for the synthesis of pyroglutamyl peptides.

The key enzyme in the biological formation of the pyroglutamyl residue is glutaminyl cyclase (QC) . pnas.org This enzyme catalyzes the intramolecular cyclization of an N-terminal glutamine residue to form a pyroglutamyl residue. pnas.org A chemoenzymatic strategy for the synthesis of this compound could involve the chemical synthesis of the precursor peptide, Gln-Ile-Pro-NH2, followed by an enzymatic conversion of the N-terminal glutamine to pyroglutamic acid using glutaminyl cyclase.

Advantages of Chemoenzymatic Synthesis:

High Specificity: Enzymes often exhibit high chemo-, regio-, and stereoselectivity, which can reduce the need for protecting groups and minimize side reactions.

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions at neutral pH and ambient temperature, which is beneficial for sensitive molecules.

Green Chemistry: The use of enzymes aligns with the principles of green chemistry by reducing the use of hazardous reagents and solvents. internationalscholarsjournals.com

The chemoenzymatic approach offers a promising alternative to purely chemical methods for the synthesis of this compound and its analogs, potentially leading to more efficient and environmentally friendly production processes.

Isotopic Labeling Techniques for Mechanistic and Structural Investigations of this compound

Isotopic labeling is a powerful technique in which an atom within a molecule is replaced by one of its isotopes. This substitution allows researchers to track the molecule through biological systems, elucidate reaction mechanisms, and probe its three-dimensional structure. For a peptide such as this compound, isotopes of hydrogen (deuterium, tritium), carbon (¹³C), and nitrogen (¹⁵N) are most commonly used.

General Strategies for Isotopic Labeling of Peptides:

The introduction of an isotopic label into this compound would typically involve the use of an isotopically labeled amino acid precursor during its chemical synthesis. The choice of isotope and its position within the molecule depends on the specific research question.

Tritium (³H) Labeling for Radiometric Assays: Tritium is a radioactive isotope of hydrogen and is often used in receptor-binding assays and metabolic studies due to the high sensitivity of detection. A tritiated version of this compound could be synthesized using a tritiated precursor, such as L-proline or L-isoleucine. The resulting radiolabeled peptide could then be used to study its interaction with biological targets.

Deuterium (B1214612) (²H) Labeling for Mass Spectrometry and NMR: Deuterium is a stable isotope of hydrogen. Its incorporation into the peptide can be useful for mass spectrometry-based metabolic studies, as the increase in mass is easily detectable. In nuclear magnetic resonance (NMR) spectroscopy, deuterium labeling can simplify complex spectra.

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling for NMR Spectroscopy: ¹³C and ¹⁵N are stable isotopes that are invaluable for detailed structural studies of peptides by NMR. By selectively incorporating these isotopes into the peptide backbone or amino acid side chains, researchers can determine interatomic distances and dihedral angles, which are crucial for defining the three-dimensional conformation of the molecule in solution.

Hypothetical Application to this compound:

While no specific studies have been published, one could envision the following applications of isotopic labeling for this peptide:

Mechanistic Studies: To understand how this compound is metabolized, a Carbon-14 (¹⁴C) labeled version could be synthesized. ¹⁴C is a long-lived radioisotope that allows for the tracking of metabolic fates of the peptide. By administering the ¹⁴C-labeled compound to a biological system, researchers could identify and quantify its metabolic products.

Structural Investigations: To determine the solution structure of this compound, a combination of ¹³C and ¹⁵N labeling could be employed. For example, synthesizing the peptide with a ¹³C-labeled carbonyl group in the pyroglutamyl residue and a ¹⁵N-labeled amide in the isoleucyl residue would allow for the measurement of the distance between these two nuclei via NMR. A collection of such distance and angular restraints could be used to calculate a high-resolution 3D structure of the peptide.

Illustrative Data for Labeled Precursors:

While data for the final labeled tripeptide is unavailable, the following table provides examples of commercially available isotopically labeled amino acid precursors that could be used in its synthesis.

| Labeled Amino Acid Precursor | Isotope(s) | Isotopic Purity (%) | Supplier Example |

| L-Proline-¹³C₅, ¹⁵N | ¹³C, ¹⁵N | >98 | Sigma-Aldrich |

| L-Isoleucine-¹³C₆, ¹⁵N | ¹³C, ¹⁵N | >98 | Cambridge Isotope Laboratories |

| L-Pyroglutamic acid (ring-¹³C₅) | ¹³C | >99 | Cambridge Isotope Laboratories |

Enzymatic Metabolism and Biological Processing of 5 Oxo L Prolyl L Isoleucyl L Prolinamide

Pathways Governing 5-Oxo-L-Proline Metabolism Relevant to the Compound's N-terminus

The N-terminal 5-oxo-L-proline (pGlu) residue is a critical determinant of the peptide's initial metabolic processing. Its metabolism is intricately linked to the gamma-glutamyl cycle, a key pathway for glutathione (B108866) synthesis and amino acid transport.

The Gamma-Glutamyl Cycle and the Role of 5-Oxo-L-prolinase (5-OPase)

The gamma-glutamyl cycle involves a series of six enzymatic reactions. A key enzyme in this cycle, relevant to the metabolism of 5-oxo-L-proline, is 5-oxo-L-prolinase (5-OPase), also known as pyroglutamate (B8496135) hydrolase. This enzyme catalyzes the ATP-dependent hydrolysis of 5-oxo-L-proline to L-glutamate. This reaction is crucial for the recycling of glutamate (B1630785) and the continuation of the gamma-glutamyl cycle. The presence of a 5-oxo-L-proline residue at the N-terminus of peptides like 5-Oxo-L-prolyl-L-isoleucyl-L-prolinamide makes it a potential substrate for enzymes that can cleave this ring structure, initiating the peptide's degradation.

Kinetic Characterization and Regulation of 5-Oxo-L-prolinase Activity

The activity of 5-oxo-L-prolinase is dependent on several factors. It requires the presence of divalent cations, such as magnesium (Mg²⁺) or manganese (Mn²⁺), and is activated by monovalent cations like potassium (K⁺) or ammonium (B1175870) (NH₄⁺). The enzyme exhibits Michaelis-Menten kinetics, and studies have determined the apparent Michaelis constant (Km) for its substrates. For instance, the Km of rat kidney 5-OPase for 5-oxo-L-proline has been reported to be approximately 0.05 mM, and for ATP, it is around 0.17 mM.

The regulation of 5-OPase activity is crucial for maintaining cellular homeostasis. The enzyme is subject to inhibition by various molecules. For example, the product of the reaction, ADP, can act as an inhibitor. Additionally, certain substrate analogs can competitively inhibit the enzyme. Understanding these kinetic parameters and regulatory mechanisms is vital for predicting the rate at which the N-terminal 5-oxo-L-proline of the compound would be processed in a biological system.

Below is an interactive data table summarizing the kinetic parameters of 5-Oxo-L-prolinase.

| Substrate | Michaelis Constant (Km) | Notes |

| 5-Oxo-L-proline | ~0.05 mM | For rat kidney enzyme. |

| ATP | ~0.17 mM | For rat kidney enzyme. |

Substrate Specificity of 5-Oxo-L-prolinase and Interaction with Analogs

5-Oxo-L-prolinase displays a high degree of specificity for its natural substrate, 5-oxo-L-proline. However, it can also interact with various analogs of 5-oxo-L-proline. Studies have shown that modifications to the pyrrolidone ring can significantly affect the binding and catalytic activity of the enzyme. For instance, analogs with substitutions at the 3rd or 4th position of the ring can still bind to the enzyme, although their processing rate may be altered.

Some analogs can act as competitive inhibitors. For example, L-2-imidazolidone-4-carboxylate is a known competitive inhibitor of 5-OPase. The interaction of the enzyme with these analogs provides insights into the structural requirements for substrate recognition and catalysis. The specificity of 5-OPase suggests that it would primarily act on free 5-oxo-L-proline that has been cleaved from the N-terminus of the peptide, rather than on the intact peptide itself.

Proteolytic Degradation and Stability of this compound

Following the potential removal of the N-terminal 5-oxo-L-proline, the remaining isoleucyl-L-prolinamide moiety would be subject to the action of various peptidases. The presence of proline residues significantly influences the peptide's stability and susceptibility to proteolytic cleavage.

Identification of Relevant Peptidases (e.g., Prolyl Oligopeptidase)

The isoleucyl-proline (B1582130) peptide bond is a key site for potential enzymatic cleavage. Proline-specific peptidases are a class of enzymes that recognize and cleave peptide bonds involving proline residues. A prominent member of this family is prolyl oligopeptidase (POP), a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues in peptides that are generally shorter than 30 amino acids. nih.gov Therefore, POP is a strong candidate for the degradation of the isoleucyl-prolinamide fragment.

Other proline-specific peptidases, such as dipeptidyl peptidase IV (DPP-IV), which cleaves X-proline dipeptides from the N-terminus, could also potentially play a role if the N-terminal pyroglutamate is first removed. However, the primary enzyme expected to act on the internal isoleucyl-proline bond is POP.

Factors Influencing the Hydrolytic Stability in Biological Environments

N-terminal Pyroglutamyl Group: The presence of the 5-oxo-L-prolyl residue at the N-terminus generally confers resistance to degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of peptides. This protective cap enhances the half-life of the peptide in biological fluids. isnff-jfb.com

Proline Residues: The rigid structure of proline residues can hinder the access of many common peptidases to the adjacent peptide bonds. Peptides rich in proline are often more resistant to proteolytic degradation. nih.gov

C-terminal Amidation: The presence of an amide group at the C-terminus, forming a prolinamide, also contributes to the stability of the peptide. This modification protects the peptide from degradation by carboxypeptidases, which cleave amino acids from the C-terminus. creative-peptides.com

Collectively, these structural features suggest that this compound is likely to exhibit a higher degree of stability in biological systems compared to peptides with unprotected termini and without proline residues. Its degradation would likely be a multi-step process initiated by either the opening of the N-terminal pyroglutamyl ring or the cleavage of the internal isoleucyl-proline bond by specific enzymes like prolyl oligopeptidase.

The following table summarizes the key structural features of the compound and their impact on its biological stability.

| Structural Feature | Location | Impact on Stability |

| 5-Oxo-L-prolyl (Pyroglutamyl) Group | N-terminus | Confers resistance to aminopeptidases. |

| Isoleucyl-Proline Bond | Internal | Potential cleavage site for prolyl oligopeptidase. |

| Prolinamide | C-terminus | Confers resistance to carboxypeptidases. |

Potential Biosynthetic Routes for Related Pyroglutamyl Peptides

The biosynthesis of pyroglutamyl peptides, including those structurally related to this compound, is a post-translational modification event. This process involves the enzymatic conversion of an N-terminal glutaminyl residue into a pyroglutamyl residue. The key enzyme responsible for this cyclization reaction is Glutaminyl Cyclase (QC) nih.govuni-halle.de.

The formation of the pyroglutamyl ring structure is crucial for the biological activity and stability of many peptide hormones and neuropeptides uni-halle.de. This modification protects the peptide from degradation by aminopeptidases, thereby prolonging its physiological effects researchgate.net. The enzymatic reaction catalyzed by QC involves the intramolecular cyclization of the N-terminal glutamine, resulting in the formation of the 5-oxo-proline ring and the release of ammonia.

The biosynthesis of a peptide like this compound would therefore be expected to proceed via a precursor peptide with the sequence Gln-Ile-Pro-NH2. Following the translation of the precursor protein and its subsequent proteolytic processing to yield the Gln-Ile-Pro-NH2 tripeptide, QC would then catalyze the cyclization of the N-terminal glutamine to form the final this compound. This enzymatic step is a critical maturation event for many biologically active peptides nih.gov.

Table 1: Key Enzymes in the Metabolism of Pyroglutamyl Peptides

| Enzyme | Function | Substrate Specificity |

| Glutaminyl Cyclase (QC) | Catalyzes the formation of the N-terminal pyroglutamyl residue from a glutaminyl precursor. | Acts on peptides with an N-terminal glutamine residue. |

| Pyroglutamyl-Peptidase I (PGP-I) | Hydrolyzes the peptide bond between the pyroglutamyl residue and the adjacent amino acid. | Exhibits broad substrate specificity but has reduced activity on pGlu-Pro bonds nih.gov. |

| Pyroglutamyl-Peptidase II (PGP-II) | A more specific enzyme primarily involved in the degradation of Thyrotropin-Releasing Hormone (TRH, pGlu-His-Pro-NH2). | Shows high specificity for TRH and its analogs. |

While direct experimental evidence for the biosynthesis of this compound is not available in the reviewed literature, the well-established role of Glutaminyl Cyclase in the formation of numerous other pyroglutamyl peptides provides a strong basis for its putative biosynthetic pathway. The substrate specificity of QC is known to accommodate a variety of amino acid sequences following the N-terminal glutamine, suggesting that a Gln-Ile-Pro-NH2 precursor would likely be a viable substrate for this enzyme.

The enzymatic processing of pyroglutamyl peptides is a critical aspect of their biological function, regulating their activity and turnover. The stability conferred by the pyroglutamyl residue, coupled with the specificities of degrading enzymes like PGP-I, dictates the duration and intensity of the peptide's physiological effects. Further research focusing on the direct enzymatic interactions with this compound is necessary to fully elucidate its metabolic pathway and biological significance.

Molecular Interactions and Biological Activities of 5 Oxo L Prolyl L Isoleucyl L Prolinamide

Identification and Characterization of Molecular Targets

Scientific literature available in the public domain does not currently provide specific details regarding the molecular targets of 5-Oxo-L-prolyl-L-isoleucyl-L-prolinamide. Research on this specific tripeptide is limited, and as such, comprehensive data on its direct interactions with cellular components are not extensively documented.

Receptor Binding Affinities and Specificity

There is a notable absence of published studies detailing the receptor binding affinities and specificity of this compound. While research has been conducted on other molecules containing a 5-oxo-proline core, which have shown affinity for receptors like the endothelin receptor, this data is not directly applicable to the tripeptide . Without specific binding assays for this compound, its receptor interaction profile remains uncharacterized.

Enzyme Modulation: Inhibition and Activation Profiles

The influence of this compound on enzyme activity is not well-documented in current scientific literature. The metabolic pathway of the parent compound, 5-oxo-L-proline, involves the enzyme 5-oxo-L-prolinase, which converts it to L-glutamate. nih.govnih.gov This enzyme is crucial in the γ-glutamyl cycle. However, there is no specific information available on how the tripeptide this compound interacts with this or other enzymes, and therefore its inhibition or activation profiles are unknown.

Influence on Cellular Signaling Pathways by this compound

Detailed investigations into the effects of this compound on cellular signaling pathways have not been reported in the available scientific literature. While the metabolism of the related amino acid L-proline can modulate signaling pathways such as the amino acid stress response, it is not possible to extrapolate these findings to the specific actions of this tripeptide. nih.gov The impact of this compound on intracellular signaling cascades remains an area for future research.

Investigation of Physiological Processes Modulated by this compound

Specific physiological processes modulated by this compound have not been a direct subject of published research. The following subsections discuss related physiological processes in the context of its constituent parts, but it is important to note that this does not represent direct evidence for the activities of the tripeptide itself.

Regulation of Amino Acid Transport Systems

There is no direct evidence to suggest that this compound regulates amino acid transport systems. The transport of amino acids is a fundamental process for cell function and development. nih.gov The parent molecule, 5-oxoproline, is known to be transported by the monocarboxylate transporter SLC16A1. nih.gov However, how the addition of isoleucine and prolinamide to this structure affects its interaction with amino acid transporters is currently unknown.

Potential Contributions to Neurotransmission and Central Nervous System Function (Contextualized from L-Proline Metabolism)

While there is no direct data on the neurological effects of this compound, the metabolism of L-proline, a constituent amino acid, is known to be involved in central nervous system function. L-proline is a precursor for the neurotransmitters L-glutamate and gamma-aminobutyric acid (GABA). frontiersin.orgresearchgate.net Dysregulation of L-proline levels has been associated with neurological and psychiatric disorders. nih.gov The high-affinity L-proline transporter (PROT) plays a role in modulating glutamatergic signaling by controlling L-proline levels in the synapse. uni-bonn.de However, it is crucial to emphasize that these findings relate to L-proline and its direct metabolism, and any potential role of this compound in neurotransmission is purely speculative at this time and requires direct investigation.

Lack of Specific Research Data on the Immunomodulatory Effects of this compound

Initial investigations did not yield specific studies or datasets related to the direct influence of this particular tripeptide amide on immune responses or its modulation of cytokine signaling and other intercellular communication mechanisms. The scientific community has explored the biological activities of various peptides, but specific research findings on this compound in the context of immunology appear to be limited or not publicly accessible.

Consequently, a detailed analysis and the creation of data tables concerning its molecular interactions and biological activities in the immune system cannot be provided at this time. Further empirical research and publication in peer-reviewed journals would be necessary to elucidate the potential role of this compound in modulating immune functions.

Structure Activity Relationship Sar and Rational Design Principles

Comprehensive SAR Studies for 5-Oxo-L-prolyl-L-isoleucyl-L-prolinamide

While specific, comprehensive SAR studies on this compound are not extensively detailed in publicly available literature, the principles of such studies can be inferred from research on analogous compounds. SAR studies typically involve modifying the three main components of the molecule: the N-terminal 5-oxoproline (pyroglutamyl) residue, the central L-isoleucine residue, and the C-terminal L-prolinamide.

Key areas of investigation in SAR studies would include:

The Role of the 5-Oxoproline Ring: The lactam structure of the 5-oxoproline residue is often crucial for receptor binding and metabolic stability. Studies on other pyroglutamyl-containing peptides indicate that this ring helps to protect the N-terminus from degradation by aminopeptidases and constrains the peptide's conformation.

The Isoleucine Side Chain: The bulky, hydrophobic side chain of isoleucine at the second position is expected to play a significant role in the molecule's interaction with its biological target. Modifications to this side chain, such as altering its size, branching, or hydrophobicity, would likely have a profound impact on activity.

The Prolinamide Moiety: The C-terminal prolinamide is another key feature. The proline ring introduces a conformational rigidity that can be important for adopting the correct bioactive conformation. The amide cap at the C-terminus protects the peptide from carboxypeptidase degradation.

Research into complex peptides and their derivatives is an active area, utilizing techniques like synthesis, spectroscopy, and bioassays to understand their properties and potential applications. For instance, studies might focus on synthesizing analogs to explore these structure-activity relationships. ontosight.ai

Rational Design and Synthesis of Functionally Enhanced Analogs of this compound

The rational design of analogs aims to improve upon the properties of the parent compound, such as enhancing its potency, selectivity, or metabolic stability. This is achieved through targeted chemical modifications based on an understanding of its SAR.

Alanine (B10760859) scanning is a widely used technique in peptide research to determine the contribution of individual amino acid side chains to the peptide's activity. In this approach, each amino acid residue is systematically replaced with alanine, and the effect on biological activity is measured.

For this compound, an alanine scan would involve the synthesis and testing of two primary analogs:

[Ala2]-5-Oxo-L-prolyl-L-alanyl-L-prolinamide: Replacing isoleucine with alanine would reveal the importance of the bulky hydrophobic side chain at this position. A significant loss of activity would indicate a critical role for the isoleucine side chain in target interaction.

5-Oxo-L-prolyl-L-isoleucyl-L-alaninamide: Substituting the C-terminal proline with alanine would probe the significance of the proline ring's conformational constraint.

While specific data for this compound is unavailable, alanine scanning of other peptides, such as the linear peptide bisebromoamide, has revealed a structural dependence on cytotoxicity and actin targeting, leading to the proposal of new, readily synthesized leads. nih.gov

Table 1: Hypothetical Alanine Scanning Results for this compound

| Analog | Position of Substitution | Expected Impact on Activity | Rationale |

| [Ala2]-analog | Isoleucine (2) | Significant decrease | The bulky, hydrophobic side chain of isoleucine is likely crucial for receptor binding. |

| [Ala3]-analog | Proline (3) | Moderate to significant decrease | The conformational rigidity imparted by the proline ring may be important for the bioactive conformation. |

This table is illustrative and based on general principles of peptide chemistry, as specific experimental data for this compound is not available in the provided search results.

Other amino acid substitutions could also be explored to fine-tune properties. For example, replacing L-isoleucine with other hydrophobic residues like valine or leucine (B10760876) could help to map the precise steric and electronic requirements of the binding pocket.

The stereochemistry of the amino acid residues is a critical determinant of a peptide's three-dimensional structure and, consequently, its biological activity. All three amino acids in the parent compound are in the L-configuration. Incorporating D-amino acids, their mirror images, can have several significant effects:

Increased Proteolytic Stability: Most proteases are specific for L-amino acids. Introducing D-amino acids can make the peptide more resistant to enzymatic degradation, thereby increasing its in vivo half-life. nih.gov

Altered Conformation: The incorporation of a D-amino acid can induce significant changes in the peptide's backbone conformation, which may lead to altered binding affinity or selectivity for its target. In some cases, this can result in enhanced activity. nih.gov

The synthesis of analogs containing D-isoleucine or D-proline would be a key strategy to explore these effects. For instance, the introduction of D-amino acids in the design of antitumor peptides is encouraged for improving their stable antitumor activity. nih.gov Studies on other peptides have shown that replacing L-amino acids with their D-enantiomers can improve serum stability and selective toxicity. nih.gov

Table 2: Potential D-Amino Acid Analogs and Their Rationale

| Analog | Modification | Potential Advantage |

| 5-Oxo-L-prolyl-D-isoleucyl-L-prolinamide | D-Isoleucine at position 2 | Increased resistance to proteolysis; altered conformation may enhance binding. |

| 5-Oxo-L-prolyl-L-isoleucyl-D-prolinamide | D-Proline at position 3 | Increased stability; significant change in C-terminal conformation. |

Cyclization is a powerful strategy in peptide design to improve activity and stability. By constraining the peptide into a more rigid conformation, several benefits can be achieved:

Reduced Conformational Entropy: Upon binding to its target, a flexible linear peptide loses a significant amount of conformational entropy, which is energetically unfavorable. A pre-organized, cyclic peptide pays a smaller entropic penalty, potentially leading to higher binding affinity.

Increased Receptor Selectivity: The rigid conformation of a cyclic peptide may fit a specific receptor subtype more precisely, leading to improved selectivity and fewer off-target effects.

Enhanced Metabolic Stability: Cyclic peptides are often more resistant to exonucleases.

For this compound, cyclization could be achieved through various chemical strategies, such as forming a peptide bond between the C-terminus and the N-terminus (head-to-tail cyclization) or through side-chain to side-chain or side-chain to terminus linkages, although the latter would require the introduction of suitably functionalized amino acids.

Computational Modeling and In Silico Approaches for Structure-Function Prediction

Computational modeling and in silico methods are invaluable tools for predicting the structure-function relationships of peptides and for guiding the rational design of new analogs. These approaches can save considerable time and resources compared to purely experimental methods.

Key computational techniques that could be applied to this compound include:

Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode of the peptide and its analogs. This can provide insights into the key interactions that stabilize the peptide-target complex and can help to explain the results of SAR studies. For example, molecular docking has been used to study the interaction of a related compound, 5-oxo-L-prolyl-L-phenylalanyl-4-hydroxy-L-prolinamide, with its target protein. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the peptide in solution or when bound to its target. This can help to understand the conformational preferences of the peptide and how these are affected by amino acid substitutions or cyclization.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling involves establishing a mathematical relationship between the chemical properties of a series of compounds and their biological activities. Once a reliable QSAR model is developed, it can be used to predict the activity of novel, untested analogs.

These computational approaches, combined with experimental data, provide a powerful platform for the iterative process of designing and optimizing functionally enhanced analogs of this compound.

Advanced Research Methodologies and Analytical Techniques for 5 Oxo L Prolyl L Isoleucyl L Prolinamide

High-Resolution Spectroscopic and Chromatographic Methods for Characterization

The precise characterization of 5-Oxo-L-prolyl-L-isoleucyl-L-prolinamide relies on a combination of high-resolution chromatographic and spectroscopic techniques. These methods allow for detailed analysis of the compound's purity, molecular structure, and conformational properties.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for assessing the purity of this compound and quantifying its presence in various matrices. These methods separate the target compound from impurities and related substances with high resolution.

Reverse-phase HPLC is a commonly employed technique for the analysis of similar proline-containing compounds. juniperpublishers.comresearchgate.net The separation is typically achieved on a C18 or cyano-based column. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsielc.com UPLC, utilizing smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC. sielc.com For mass spectrometry compatibility, volatile buffers like formic acid are used instead of non-volatile salts like phosphoric acid. sielc.com

Table 1: Representative HPLC/UPLC Parameters for Analysis of Proline-Containing Peptides

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reverse-Phase C18 or Cyano (e.g., 250mm x 4.6mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile/Methanol and Phosphate or Formate Buffer | researchgate.netsielc.com |

| Elution Mode | Isocratic or Gradient | researchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min | researchgate.net |

| Detection | UV at 210-220 nm | researchgate.net |

| Column Temperature | 25 - 40 °C | N/A |

Mass Spectrometry (MS and MS/MS) for Structural Elucidation and Metabolite Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of this compound. When coupled with a separation technique like HPLC (LC/MS), it becomes a critical tool for identifying the compound and its metabolites in complex biological samples.

High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, can determine the elemental composition of the parent molecule and its fragments with high accuracy. nih.gov Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the protonated molecule, providing sequence information and confirming the identity of the amino acid residues. elsevierpure.com The fragmentation patterns can reveal the loss of specific side chains or the cleavage of peptide bonds, which is essential for structural confirmation and for distinguishing between isomers. nih.govelsevierpure.com This detailed analysis is crucial for identifying metabolites, which may result from enzymatic cleavage or modification of the parent peptide. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for investigating the three-dimensional structure and conformational dynamics of this compound in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the peptide's structure. nih.gov

In Vitro Experimental Models for Functional Analysis

To understand the biological role of this compound, various in vitro experimental models are employed. These assays allow for the controlled investigation of its effects on cellular pathways and its interactions with specific enzymes.

Cell-Based Assays for Receptor Activation and Signaling Pathway Studies

Cell-based assays are fundamental for determining if this compound can activate specific cellular receptors and trigger downstream signaling cascades. Genetically modified cell lines that express a target receptor are often used. Upon binding of the compound to the receptor, changes in intracellular second messengers (e.g., cAMP, Ca²⁺) or the activation of reporter genes can be measured.

For instance, if the peptide is hypothesized to interact with a G-protein coupled receptor (GPCR), assays measuring the accumulation of cyclic AMP (cAMP) or the release of intracellular calcium would be appropriate. Studies on related compounds, such as inhibitors of prolyl oligopeptidase, have utilized cell lines like human retinal pigment epithelial (RPE) cells or SH-SY5Y neuroblastoma cells to investigate effects on inflammation, oxidative stress, and protein aggregation pathways. mdpi.comlu.sediva-portal.org

Recombinant Enzyme Assays and Kinetic Analysis (e.g., 5-Oxo-L-prolinase, Prolyl Oligopeptidase)

Recombinant enzyme assays are used to study the interaction of this compound with specific enzymes that may be involved in its synthesis or degradation. The enzymes 5-Oxo-L-prolinase and Prolyl Oligopeptidase are particularly relevant due to the peptide's N-terminal pyroglutamyl (5-oxo-L-proline) residue and internal proline residue.

5-Oxo-L-prolinase (5-OPase) is an enzyme that catalyzes the ATP-dependent hydrolysis of 5-oxo-L-proline to glutamate (B1630785). nih.govnih.govwikipedia.org This enzyme is part of the γ-glutamyl cycle, which is involved in glutathione (B108866) metabolism. wikipedia.orgunl.edu Assays using purified recombinant 5-OPase can determine if this compound or its metabolites can serve as a substrate or inhibitor. Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined to characterize the enzyme's affinity and catalytic efficiency. nih.govnih.gov

Prolyl Oligopeptidase (POP) , also known as prolyl endopeptidase, is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues within small peptides (less than 30 amino acids). mdpi.com Given the isoleucyl-proline (B1582130) sequence in the target compound, it is a potential substrate for POP. Enzyme kinetic assays using recombinant POP can be performed to measure the rate of cleavage. These assays often use a chromogenic or fluorogenic substrate, and the ability of this compound to act as a substrate or an inhibitor can be assessed. nih.govnih.gov

Table 2: Key Enzymes in the Metabolism of Pyroglutamyl-Proline Peptides

| Enzyme | Function | Relevance to Compound | Reference |

|---|---|---|---|

| 5-Oxo-L-prolinase (5-OPase) | Hydrolyzes N-terminal 5-oxo-L-proline to glutamate. | Potential degradation pathway for the N-terminus. | nih.govnih.gov |

| Prolyl Oligopeptidase (POP) | Cleaves peptide bonds C-terminal to proline residues. | Potential cleavage site at the Ile-Pro bond. | mdpi.com |

| Pyroglutamyl-Peptidase I | Removes N-terminal pyroglutamyl residues from peptides. | Potential degradation pathway for the N-terminus. | nih.govnih.gov |

Ligand Binding Assays Using Labeled Probes

There is no specific information available in the reviewed scientific literature regarding the use of ligand binding assays with labeled probes for the study of this compound. This includes a lack of data on the synthesis of radiolabeled or fluorescently tagged versions of the compound, as well as any subsequent binding studies to identify and characterize its potential receptors or binding sites.

In Vivo Animal Models for Biological Effect Validation (Pre-clinical Investigations)

Detailed pre-clinical investigations using in vivo animal models specifically for this compound have not been documented in the available research. The establishment of animal models is a crucial step in understanding the physiological and potential pathophysiological roles of a compound. However, for this specific peptide, such studies appear to be absent from the current body of scientific literature.

Models for Elucidating the Role in Specific Physiological Functions

Due to the lack of dedicated research, there are no established animal models to elucidate the specific physiological functions of this compound. Investigations into its potential roles in processes such as neurotransmission, metabolic regulation, or cardiovascular function would necessitate the development of such models, which has not been reported.

Future Perspectives and Emerging Research Avenues for 5 Oxo L Prolyl L Isoleucyl L Prolinamide

Integration of Advanced Computational and Artificial Intelligence Approaches in Peptide Science

The rational design and analysis of peptides have been revolutionized by computational tools and artificial intelligence (AI). researchgate.netnih.gov For 5-Oxo-L-prolyl-L-isoleucyl-L-prolinamide, these in silico strategies offer a rapid and cost-effective means to predict its biological functions and optimize its structure for potential therapeutic applications.

Advanced computational methods can be employed to model the three-dimensional structure of this compound and perform molecular docking studies against various protein targets. nih.govresearchgate.net This can help identify potential receptors, enzymes, or ion channels with which the peptide might interact, providing initial hypotheses about its mechanism of action. For instance, computational approaches have been successfully used to design peptides that bind to specific viral proteins or to increase the binding affinity of peptides to their targets. nih.gov

AI and machine learning algorithms can further analyze structure-activity relationships (SAR) within libraries of related pyroglutamyl peptides. By training models on existing data, it may become possible to predict the biological activity of novel derivatives of this compound, guiding synthetic efforts toward compounds with enhanced potency or specificity.

Table 1: Computational and AI Approaches in Peptide Research

| Approach | Description | Potential Application for this compound |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov | Identification of potential protein targets and binding sites. |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to understand peptide conformational changes and stability. | Analysis of structural stability and interaction dynamics with target proteins. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of molecules to their biological activity using statistical models. | Prediction of the biological activity of novel analogues. |

| Machine Learning / AI | Utilizes algorithms to learn from large datasets to predict peptide properties, functions, and interactions. researchgate.net | High-throughput screening of virtual peptide libraries and design of new peptide sequences. |

Systems Biology and Multi-Omics Approaches to Understand Global Biological Impact

To fully comprehend the biological significance of this compound, it is essential to move beyond single-target interactions and evaluate its global impact on cellular and organismal systems. frontlinegenomics.com Systems biology, powered by multi-omics technologies, provides a holistic framework for achieving this. nih.govnih.gov By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can map the complex molecular networks that are modulated by the peptide. frontlinegenomics.comtechscience.com

For example, treating a relevant cell line or model organism with this compound and subsequently performing multi-omics analysis could reveal significant changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolic profiles (metabolomics). This integrated data can elucidate the signaling pathways and biological processes affected by the peptide, potentially uncovering novel functions and therapeutic targets. nih.gov Such approaches have been instrumental in understanding complex diseases and can provide a comprehensive picture of a compound's biological role. frontlinegenomics.comnih.gov

Table 2: Multi-Omics Technologies for Peptide Functional Analysis

| Omics Field | Data Generated | Potential Insights for this compound |

|---|---|---|

| Genomics | DNA sequence information. | Identification of genetic factors that may influence response to the peptide. |

| Transcriptomics | Gene expression levels (RNA). frontlinegenomics.com | Understanding of how the peptide alters gene activity and regulatory networks. |

| Proteomics | Protein abundance, modifications, and interactions. frontlinegenomics.com | Direct identification of protein targets and affected cellular pathways. |

| Metabolomics | Small molecule metabolite profiles. nih.gov | Elucidation of changes in metabolic pathways and cellular energy status. |

Novel Discoveries in Natural Sources and Biosynthetic Pathways of Pyroglutamyl Peptides

Pyroglutamyl peptides are widely distributed in nature. thieme-connect.de They are found in various food sources and are produced endogenously in many organisms. sciopen.comresearchgate.net The formation of the N-terminal pyroglutamate (B8496135) residue can occur spontaneously but is often an enzyme-assisted process involving glutaminyl cyclases (QCs). nih.govnih.gov These enzymes catalyze the conversion of N-terminal glutaminyl residues into pyroglutamyl residues, a key post-translational modification. nih.govnih.gov

Future research should focus on exploring diverse and underexplored ecological niches for the presence of this compound. Potential sources could include marine organisms, microbial fermentations, and exotic plants. Identifying new natural sources would not only provide a sustainable supply of the compound but also offer clues about its ecological role and biological function.

Furthermore, elucidating the specific biosynthetic pathway of this compound is a critical research avenue. This involves identifying the precursor peptide (likely Gln-Ile-Pro-NH2) and the specific glutaminyl cyclase responsible for the cyclization of the N-terminal residue. Understanding its biosynthesis could enable the development of biotechnological production methods using engineered microorganisms.

Exploration of this compound in Uncharted Biological Systems and Interdisciplinary Applications

While the precise biological activities of this compound are not yet fully characterized, the known functions of other pyroglutamyl peptides and related tripeptides provide fertile ground for future exploration. ontosight.ainih.gov For instance, many pGlu-peptides act as hormones or neurotransmitters, suggesting potential roles in neuroendocrine regulation. ontosight.ai Related tripeptides, such as L-isoleucyl-L-prolyl-L-proline (IPP), have been identified as having angiotensin-converting enzyme (ACE) inhibitory activity, pointing towards a possible role in cardiovascular health. nih.gov

Research should be directed toward investigating the effects of this compound in biological systems where its role is currently unknown. This includes exploring its potential as a neuroprotective agent, an anti-inflammatory molecule, or a modulator of metabolic processes. sciopen.comontosight.ai

Interdisciplinary applications also represent a promising frontier. A study on a similar compound, 5-oxo-L-prolyl-L-phenylalanyl-4-hydroxy, produced by Pseudomonas fluorescence, demonstrated antifungal activity against plant pathogens. researchgate.net This suggests that this compound could be investigated for applications in agriculture as a biocontrol agent. Its inherent stability could also make it a candidate for development into novel biomaterials or as a signaling molecule in tissue engineering.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for 5-Oxo-L-prolyl-L-isoleucyl-L-prolinamide, and what experimental steps are critical for ensuring peptide bond fidelity?

- Answer : Solid-phase peptide synthesis (SPPS) and solution-phase methods are widely used. Critical steps include:

- Amino acid activation : Use carbodiimides (e.g., DCC) or coupling agents (e.g., HOBt) to form active esters.

- Deprotection : Remove Fmoc/t-Boc groups under controlled acidic or basic conditions.

- Cyclization : Facilitate oxo-proline ring formation via intramolecular lactamization under mild acidic conditions.

- Purification : Employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients .

- Table 1 : Key reagents and conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Activation | DCC, HOBt | Amide bond formation |

| Deprotection | 20% piperidine (Fmoc) | Remove protecting groups |

| Cyclization | 0.1M HCl in DMF | Oxo-proline ring closure |

Q. How is the molecular structure of this compound characterized, and which analytical techniques are most reliable?

- Answer : Structural validation requires:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proline ring conformation and amide bond geometry.

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected: ~460.53 g/mol).

- X-ray crystallography : Resolve cyclic proline arrangement and hydrogen-bonding networks (if crystalline) .

Q. What known biological activities are associated with this compound, and how are these mechanisms investigated?

- Answer : Preliminary studies suggest modulation of glutamate-related pathways via competitive inhibition of glutaminase enzymes.

- Methodological approach :

Enzyme assays : Measure IC₅₀ values using fluorogenic substrates.

Cell-based models : Assess neuroprotective effects in glutamate-induced excitotoxicity assays (e.g., SH-SY5Y cells) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Answer : Discrepancies often arise from variations in assay conditions or purity. Mitigation strategies include:

- Systematic replication : Standardize buffer pH (7.4 vs. 6.8) and ionic strength.

- Batch analysis : Use LC-MS to confirm compound integrity (>95% purity).

- Meta-analysis : Pool data from independent studies to identify confounding variables (e.g., cell line specificity) .

Q. What strategies optimize the yield and stereochemical purity of this compound during synthesis?

- Answer : Key optimizations:

- Temperature control : Perform couplings at 0–4°C to minimize racemization.

- Solvent selection : Use DMF/DCM mixtures to balance solubility and reaction kinetics.

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Answer :

- Docking simulations : Use AutoDock Vina to model binding to glutaminase active sites.

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER force fields).

- SAR studies : Corrogate substituent effects (e.g., isoleucine vs. valine) on binding affinity .

Q. What experimental challenges arise in studying the hygroscopicity and stability of this compound, and how are they addressed?

- Answer : The compound’s predicted density (1.326 g/cm³) and hygroscopicity require:

- Storage : Lyophilized aliquots under argon at -80°C.

- Stability assays : Monitor degradation via accelerated aging (40°C/75% RH) and LC-MS .

Q. How do researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

- Answer :

- Dosing : Administer via IV (1–5 mg/kg) or oral gavage with bioavailability enhancers (e.g., cyclodextrins).

- Sampling : Collect plasma at T₀, T₁₅, T₃₀, etc., for LC-MS/MS quantification.

- Metabolite profiling : Identify hepatic metabolites using UPLC-QTOF .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.